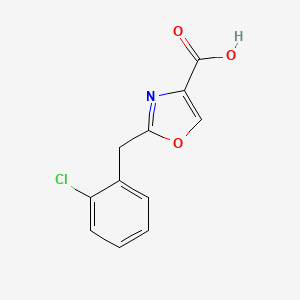
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid
描述
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the oxazole ring at the 2-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and minimizes the formation of unwanted by-products. This method is advantageous for scaling up the production process while maintaining safety and efficiency .
化学反应分析
Types of Reactions
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and benzyl derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer activities.
Material Science: Oxazole derivatives are used in the development of advanced materials due to their unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their biofilm formation. It may also exhibit cytotoxic activity against cancer cells by disrupting cellular processes .
相似化合物的比较
Similar Compounds
Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Uniqueness
2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPESGOZZTUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
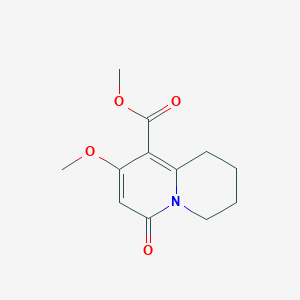
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
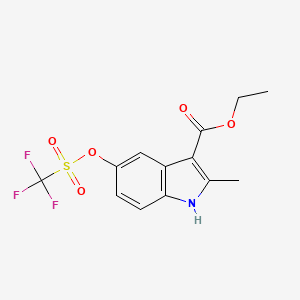

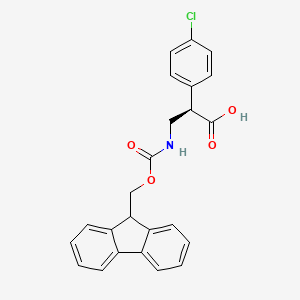
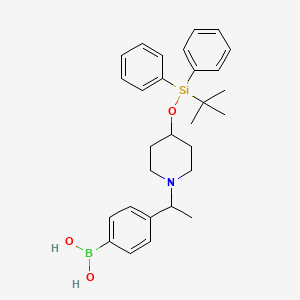
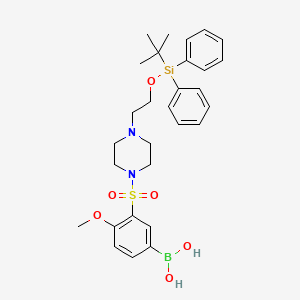
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
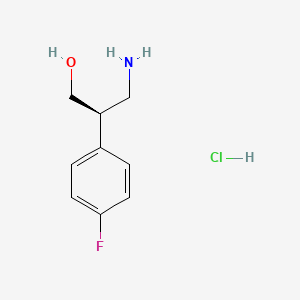
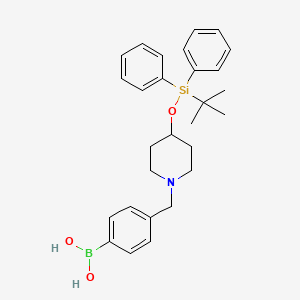
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)
